molecular formula C21H25N3O2S2 B2793637 N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252860-63-1

N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2793637
CAS No.: 1252860-63-1
M. Wt: 415.57
InChI Key: CRHRKOSWKXZXIR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13(2)7-9-24-20(26)19-16(8-10-27-19)23-21(24)28-12-18(25)22-17-11-14(3)5-6-15(17)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHRKOSWKXZXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899755-38-5) is a complex organic compound characterized by its unique molecular structure that includes a dimethylphenyl group and a thieno-pyrimidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N3O3SC_{25}H_{27}N_{3}O_{3}S with a molecular weight of approximately 449.6 g/mol. The structural features include:

  • Dimethylphenyl Group : Contributes to hydrophobic interactions and potential receptor binding.
  • Thieno[3,2-d]pyrimidine Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Sulfanyl Group : Often associated with enhanced bioactivity through mechanisms such as enzyme inhibition.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promise against various bacterial strains. The presence of the sulfanyl group may enhance its interaction with microbial enzymes.
    • Case Study : In vitro tests demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
  • Anticancer Properties :
    • Research indicates that the compound may induce apoptosis in cancer cell lines, potentially through modulation of cell cycle regulators.
    • Case Study : A study on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays suggest that while the compound is effective against cancer cells, it exhibits relatively low toxicity towards normal human fibroblast cells.
    • Table 1 summarizes the cytotoxic effects observed in various cell lines:
Cell LineIC50 (µM)Remarks
MCF-730Significant reduction in viability
HeLa25Moderate cytotoxicity
Normal Fibroblasts>100Low toxicity

The precise mechanism of action for this compound is still under investigation. However, several hypotheses have emerged based on structural analogs:

  • Inhibition of Enzymatic Pathways : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of critical metabolic pathways in pathogens.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.

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